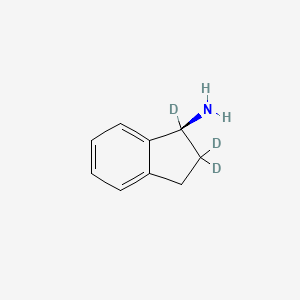

Lercanidipine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

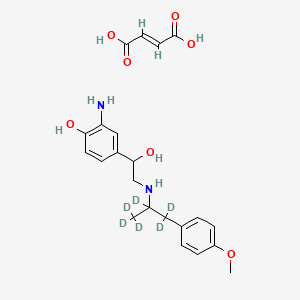

Lercanidipine-d3 is the deuterium labeled version of Lercanidipine . Lercanidipine is an antihypertensive drug and belongs to the dihydropyridine class of calcium channel blockers . It works by relaxing and opening the blood vessels, allowing the blood to circulate more freely around the body .

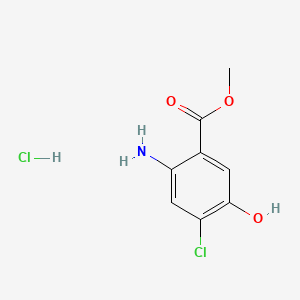

Synthesis Analysis

The synthesis process for high-purity lercanidipine hydrochloride comprises three steps :- Esterifying under the catalysis of thionyl chloride and DMF (dimethyl formamide), and crystallizing to obtain the high-purity lercanidipine hydrochloride .

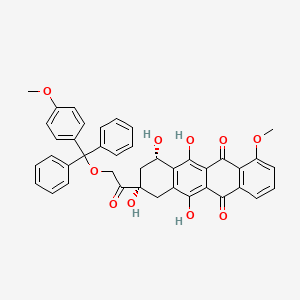

Molecular Structure Analysis

The molecular formula of Lercanidipine is C36H41N3O6 . The molecular weight is 611.73 . The structure of Lercanidipine is complex, with multiple rings and functional groups .Chemical Reactions Analysis

Lercanidipine has been found to alleviate doxorubicin-induced lung injury by regulating PERK/CHOP and Bax/Bcl 2/Cyt c pathways .Physical And Chemical Properties Analysis

Lercanidipine is a solid at room temperature . It is a lipophilic third-generation dihydropyridine-calcium channel blocker (DHP-CCB) with long-lasting antihypertensive action and reno-protective effect .Mechanism of Action

Lercanidipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Safety and Hazards

Future Directions

Lercanidipine is usually taken once a day, at any time of day, but it’s best to take it at least 15 minutes before a meal . It is typically used for the long term, even for the rest of your life . Stopping lercanidipine may cause your blood pressure to rise, and this may increase your risk of heart attack and stroke . Further studies on lercanidipine and its potential in hypertensive patients with coexisting chronic kidney disease are required .

properties

CAS RN |

1190043-34-5 |

|---|---|

Product Name |

Lercanidipine-d3 |

Molecular Formula |

C36H41N3O6 |

Molecular Weight |

614.757 |

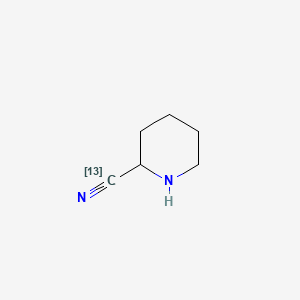

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |

InChI Key |

ZDXUKAKRHYTAKV-VPYROQPTSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

synonyms |

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methyl-d3-amino]-1,1-dimethylethyl Methyl Ester; Masnidipine-d3; Zanidip-d3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)